2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene
CAS No.: 175205-38-6
Cat. No.: VC20921744
Molecular Formula: C8H3ClF3NS
Molecular Weight: 237.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175205-38-6 |
|---|---|
| Molecular Formula | C8H3ClF3NS |
| Molecular Weight | 237.63 g/mol |
| IUPAC Name | 2-chloro-1-isothiocyanato-4-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C8H3ClF3NS/c9-6-3-5(8(10,11)12)1-2-7(6)13-4-14/h1-3H |
| Standard InChI Key | AZNMQMFLAAJBBT-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)N=C=S |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)N=C=S |
Introduction
2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3ClF3NS and a molecular weight of 237.63 g/mol. It is characterized by the presence of a trifluoromethyl group, a chloro group, and an isothiocyanato group attached to a benzene ring. This compound is of interest in various chemical and biological applications due to its unique functional groups.
Synthesis and Preparation
The synthesis of 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene typically involves the reaction of a suitable precursor with a chlorinating agent followed by the introduction of the isothiocyanato group. Specific conditions and reagents may vary depending on the desired yield and purity.
Applications and Research Findings
This compound is primarily used as an intermediate in organic synthesis. Its reactive isothiocyanato group makes it useful for forming thiourea derivatives, which have applications in pharmaceuticals and materials science. Additionally, compounds with similar structures have shown potential in biological assays, including antimicrobial and anticancer activities, although specific data on 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene is limited.
Safety and Handling
Given its reactive nature, handling 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene requires caution. It should be stored in a well-ventilated area, away from moisture and incompatible substances. Personal protective equipment, including gloves and goggles, is recommended when handling this compound.
Suppliers and Availability
2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene is available from specialized chemical distributors such as Amerigo Scientific and Kemix Pty Ltd. These suppliers provide high-quality products for research and industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume